N-(4-ethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-ETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups, making it a versatile molecule for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethylphenyl, fluorophenyl, and furan-2-yl groups through various substitution reactions. The final step involves the addition of the methanesulfonyl and carboxamide groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The process is carefully monitored to maintain the quality and consistency of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions
Properties
Molecular Formula |
C26H25FN4O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25FN4O4S/c1-3-18-8-12-21(13-9-18)29-25(32)24-23(15-28-26(30-24)36(2,33)34)31(17-22-5-4-14-35-22)16-19-6-10-20(27)11-7-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
ICBLEFNDFOGPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)F)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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